

Isobornyl Acrylate: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobornyl acrylate*

Cat. No.: *B1166645*

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Introduction

Isobornyl acrylate (IBOA) is a monofunctional monomer utilized in the production of various polymers for applications in inks, adhesives, coatings, and sealants.^{[1][2]} Its use in medical devices, such as glucose monitoring systems and insulin pumps, has also been documented.^{[1][3][4][5]} Given its potential for human exposure, a thorough understanding of its toxicological profile and safety is paramount for risk assessment and the development of safe handling and use guidelines. This technical guide provides an in-depth review of the available toxicological data for **isobornyl acrylate**, including summaries of key studies, detailed experimental protocols, and an overview of its toxicological mechanisms.

Physicochemical Properties

Property	Value	Reference
CAS Number	5888-33-5	[6] [7]
Molecular Formula	C13H20O2	[6]
Molecular Weight	208.3 g/mol	[8]
Appearance	Colorless liquid	[9]
Boiling Point	104 - 106 °C	[10]
Flash Point	108 °C	[10]
Water Solubility	Immiscible	[10]
Log Kow	4.52	[6]

Toxicological Profile

Acute Toxicity

Isobornyl acrylate exhibits low acute toxicity via oral and dermal routes of exposure.

Route	Species	Test	Value	GHS Classification	Reference
Oral	Rat	LD50	2,300 - 5,750 mg/kg bw	Not Classified	[4] [6] [8] [11]
Dermal	Rabbit	LD50	> 3,000 mg/kg bw	Not Classified	[7] [11] [12]
Inhalation	Rat	LC50	No deaths at saturated vapor (1 h)	Not Classified	[12]

Experimental Protocols

Acute Oral Toxicity (OECD 423)

A study following a protocol comparable to OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) was conducted.

- Test System: Male Wistar rats.[5]
- Procedure: Fasted rats were administered a single oral dose of **isobornyl acrylate**. The starting dose was selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight.[13] The procedure involved a stepwise administration to groups of three animals.[13] The observation period was 14 days, during which mortality, clinical signs, and body weight changes were recorded.[5][14]
- Endpoint: The LD50 was determined to be 4350 mg/kg bw.[5]

Acute Dermal Toxicity (Comparable to OECD 402)

A study was conducted to assess the acute dermal toxicity of **isobornyl acrylate**.

- Test System: Male New Zealand White rabbits.[5]
- Procedure: The test substance was applied to the clipped, intact, and abraded skin of the animals under an occlusive dressing for a 24-hour exposure period.[5] A limit test was performed at a dose of 3000 mg/kg body weight.[5] The animals were observed for 14 days for signs of toxicity and mortality.
- Endpoint: The dermal LD50 was determined to be greater than 3000 mg/kg bw.[5]

Irritation and Sensitization

Isobornyl acrylate is classified as a skin irritant and a skin sensitizer. It is also considered to be a serious eye irritant.[9][11][15]

Endpoint	Species	Result	GHS Classification	Reference
Skin Irritation	Rabbit	Moderate irritation	Category 2	[12][16]
Eye Irritation	Rabbit	Moderate irritation	Category 2A	[6][16]
Skin Sensitization	Mouse	Sensitizing	Category 1A	[9][11][15]

Experimental Protocols

Skin Irritation

- Test System: Rabbits.
- Procedure: A small amount of **isobornyl acrylate** was applied to a shaved area of the rabbits' skin under a semi-occlusive dressing. The exposure period was 24 hours.[12] Skin reactions, such as erythema and edema, were observed and scored at specific time points after patch removal.
- Endpoint: The substance was found to be a moderate skin irritant.[12][16]

Skin Sensitization: Local Lymph Node Assay (LLNA)

The skin sensitization potential of **isobornyl acrylate** has been confirmed through the murine Local Lymph Node Assay (LLNA).[11]

- Test System: Mice.[11]
- Procedure: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of the mouse ear for three consecutive days.[1][17] On day 6, the mice are injected intravenously with ^3H -methyl thymidine.[17] Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[17] The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of ^3H -methyl thymidine and is expressed as the Stimulation Index (SI).[18]

- Endpoint: An SI value of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer.[17][18] **Isobornyl acrylate** was positive in the LLNA.[11]

Repeated Dose Toxicity

Currently, there is limited publicly available data on the repeated dose toxicity of **isobornyl acrylate**.

Genotoxicity

Isobornyl acrylate has shown mixed results in in vitro genotoxicity assays. It was not mutagenic in a bacterial reverse mutation assay (Ames test).[6] However, both positive and negative results have been reported in in vitro mammalian cell assays.[12]

Test	System	Result	Reference
Ames Test	<i>S. typhimurium</i>	Negative	[6][11]
In vitro Mammalian Cell Micronucleus Test	Animal cells	Positive and Negative results reported	[12]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

- Test System: *Salmonella typhimurium* strains (e.g., TA100, TA1535) that are auxotrophic for histidine.[19][20][21]
- Procedure: The bacterial strains are exposed to various concentrations of **isobornyl acrylate**, both with and without an exogenous metabolic activation system (S9 mix).[21] The mixture is plated on a minimal glucose agar medium lacking histidine.[20][22] After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[22]
- Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[22] **Isobornyl acrylate** was found to be non-mutagenic in this assay.[6][11]

In Vitro Mammalian Cell Micronucleus Test

- Test System: Mammalian cell lines (e.g., human lymphocytes, TK6 cells).[16][23]
- Procedure: The cells are exposed to the test substance with and without metabolic activation.[23] To identify cells that have undergone mitosis during or after treatment, a cytokinesis inhibitor like cytochalasin B is often used, resulting in binucleated cells.[24][25][26] After a suitable exposure and recovery period, the cells are harvested, fixed, and stained. The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) in binucleated cells is determined by microscopic analysis.[24][25][26]
- Endpoint: A significant increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome number-altering) activity. [23]

Carcinogenicity

There is no evidence to suggest that **isobornyl acrylate** is carcinogenic. It is not classified as a carcinogen by major regulatory agencies such as IARC, NTP, ACGIH, or OSHA.[12] Studies on other lower acrylates suggest that any tumorigenic effects observed are secondary to chronic irritation and are not due to a genotoxic mechanism.[6][7]

Reproductive and Developmental Toxicity

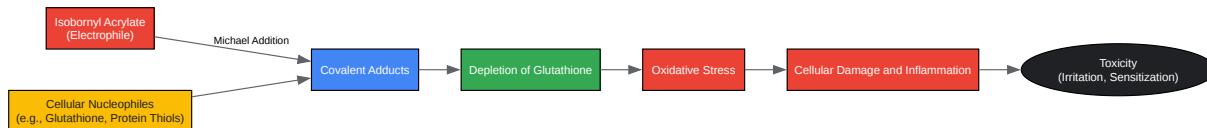
Based on available data, **isobornyl acrylate** is not classified for reproductive toxicity.[6][8] In a reproductive/developmental effects screening assay in rats, no birth defects were observed at dose levels that produced toxic effects in the mothers and offspring.[12]

Toxicokinetics and Metabolism

Acrylates are known to be rapidly metabolized. The primary pathways are hydrolysis by carboxylesterases and conjugation with glutathione.[6] The electrophilic nature of the acrylate moiety allows it to react with nucleophiles such as the thiol group of glutathione in a Michael-type addition reaction.[15] This conjugation is a key detoxification pathway.[11][27]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of acrylate toxicity is believed to be related to its reactivity as a Michael acceptor.



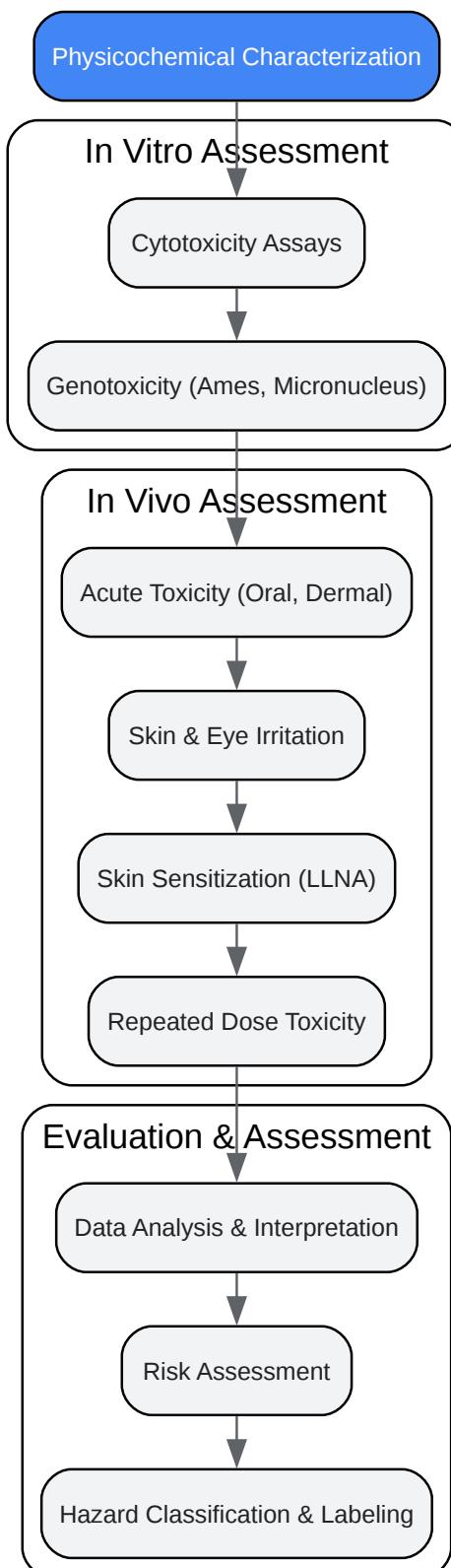
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Caption: General mechanism of acrylate toxicity.

The electrophilic α,β -unsaturated carbonyl group of **isobornyl acrylate** can react with cellular nucleophiles, such as the thiol group in glutathione, via a Michael addition reaction.^[15] This can lead to the depletion of cellular glutathione, a key antioxidant, resulting in oxidative stress and subsequent cellular damage and inflammation, which manifests as irritation and sensitization.^[11]

Experimental Workflow Example

The following diagram illustrates a general workflow for assessing the toxicological profile of a substance like **isobornyl acrylate**.



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Caption: General toxicological testing workflow.

Conclusion

Isobornyl acrylate possesses a low order of acute toxicity. The primary toxicological concerns are skin and eye irritation and skin sensitization.^{[6][15][16]} While there is some evidence of in vitro genotoxic potential, the overall weight of evidence, including the lack of carcinogenicity in related acrylates, suggests that it is unlikely to be a genotoxic carcinogen *in vivo*.^{[6][12]} The observed toxicity is likely mediated by its reactivity as a Michael acceptor, leading to cellular depletion of antioxidants and subsequent oxidative stress. Professionals handling **isobornyl acrylate** should adhere to appropriate safety precautions, including the use of personal protective equipment to prevent skin and eye contact.^{[6][15]}

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- To cite this document: BenchChem. [Isobornyl Acrylate: A Comprehensive Toxicological Profile and Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166645#toxicological-profile-and-safety-data-of-isobornyl-acrylate>]

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